

An In-depth Technical Guide to 1-(2-chloroethoxy)-2-methoxyethane

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Compound of Interest

Compound Name: 2-(2-Methoxyethoxy)ethyl chloride

Cat. No.: B1582337

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chloroethoxy)-2-methoxyethane (CAS No: 52808-36-3), a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical identity, physicochemical properties, and general synthetic approaches. Spectroscopic data, safety information, and its role as a versatile building block for more complex molecules are also discussed. Due to the absence of specific publicly available information linking this intermediate to a final drug product with a known biological activity, this guide presents a generalized experimental workflow for its synthesis in place of a specific signaling pathway.

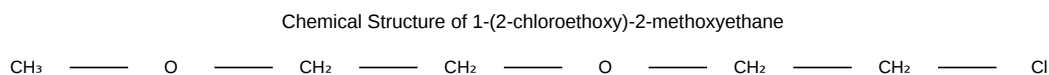
Chemical Identity and Structure

The compound with the common name 1-(2-chloroethoxy)-2-methoxyethane is unambiguously identified by its IUPAC name and chemical structure.

- IUPAC Name: 1-(2-chloroethoxy)-2-methoxyethane[1]
- Synonyms: **2-(2-Methoxyethoxy)ethyl chloride**, 1-Chloro-2-(2-methoxyethoxy)ethane[1]
- CAS Number: 52808-36-3[1]
- Molecular Formula: C₅H₁₁ClO₂[1]

- Canonical SMILES: COCCOCCCI[1]

The structure of 1-(2-chloroethoxy)-2-methoxyethane consists of an ethyl ether backbone with a methoxy group at one end and a 2-chloroethyl group attached to the ether oxygen.



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Caption: Chemical structure of 1-(2-chloroethoxy)-2-methoxyethane.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 1-(2-chloroethoxy)-2-methoxyethane is presented in the table below. This data is essential for its handling, application in synthesis, and for quality control purposes.

Property	Value	Reference(s)
Molecular Weight	138.59 g/mol	[1]
Appearance	White crystalline powder	[2]
Boiling Point	156 °C at 760 mmHg	[2]
Density	1.025 g/mL at 25°C	[2]
Flash Point	44.8 °C	[2]
Refractive Index (n _{20/D})	1.41	[2]
XLogP3	0.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]

Synthesis and Experimental Protocols

1-(2-chloroethoxy)-2-methoxyethane is a key pharmaceutical intermediate, valued as a building block for more complex active pharmaceutical ingredients (APIs).[2] Its synthesis typically involves the chlorination of the corresponding alcohol, 2-(2-methoxyethoxy)ethanol.

General Experimental Protocol: Chlorination of 2-(2-methoxyethoxy)ethanol

The conversion of 2-(2-methoxyethoxy)ethanol to 1-(2-chloroethoxy)-2-methoxyethane is commonly achieved through reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[3] The following is a generalized procedure based on common organic synthesis methodologies for this type of transformation.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be taken.

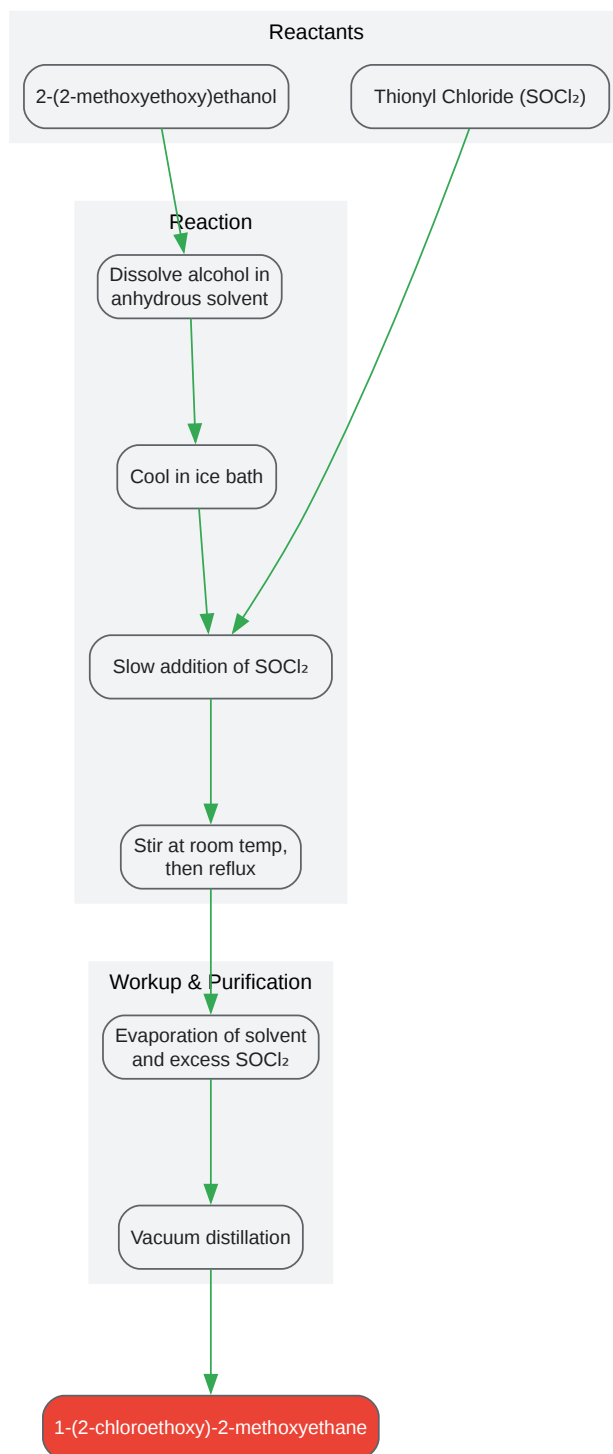
Materials:

- 2-(2-methoxyethoxy)ethanol
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., chloroform, dichloromethane)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottomed flask with a reflux condenser and a dropping funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser, place 2-(2-methoxyethoxy)ethanol dissolved in an anhydrous solvent like chloroform.
- Cool the flask in an ice bath to maintain a low temperature.
- Add thionyl chloride dropwise to the stirring solution from the dropping funnel. The reaction is exothermic and produces HCl and SO_2 gas, so proper ventilation and gas trapping are essential.
- After the addition is complete, allow the mixture to stir at room temperature for a period, followed by gentle refluxing to drive the reaction to completion.
- After cooling, carefully remove the solvent and excess thionyl chloride using a rotary evaporator.
- The crude product is then purified by vacuum distillation to yield 1-(2-chloroethoxy)-2-methoxyethane.

Generalized Synthesis Workflow for 1-(2-chloroethoxy)-2-methoxyethane

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Caption: Generalized workflow for the synthesis of 1-(2-chloroethoxy)-2-methoxyethane.

Biological Context and Applications

1-(2-chloroethoxy)-2-methoxyethane is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical products.^[2] The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of the 2-(2-methoxyethoxy)ethyl moiety into larger molecules.^[3] This is a common strategy in drug design to modify properties such as solubility, bioavailability, and metabolic stability.

Despite its role as a pharmaceutical intermediate, a comprehensive search of publicly available literature did not yield specific examples of approved drugs that are synthesized directly from 1-(2-chloroethoxy)-2-methoxyethane. Consequently, information regarding its involvement in specific biological signaling pathways is not available. Researchers utilizing this intermediate would be developing novel compounds whose biological activities would need to be determined through further studies.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-(2-chloroethoxy)-2-methoxyethane. The following is a summary of available data from public databases.

- ¹H NMR Spectroscopy: Data available on SpectraBase, recorded on a Varian A-60D instrument.^[4]
- ¹³C NMR Spectroscopy: Data available on SpectraBase.^[4]
- Mass Spectrometry (GC-MS): Data available in the NIST Mass Spectrometry Data Center.^[4]
- IR Spectroscopy: Vapor phase IR spectra are available on SpectraBase.^[4]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(2-chloroethoxy)-2-methoxyethane is classified with the following hazards:

- Flammable liquid and vapor (H226)^[1]
- Harmful if swallowed (H302)^[1]

- Causes skin irritation (H315)[1]
- Causes serious eye irritation (H319)[1]
- May cause respiratory irritation (H335)[1]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[1]

Conclusion

1-(2-chloroethoxy)-2-methoxyethane is a valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly for the introduction of the methoxyethoxyethyl group, makes it a relevant compound for professionals in drug development and chemical research. While its direct biological activity is not documented, its role as a building block for potentially bioactive molecules is significant. This guide provides the foundational technical information required for its safe and effective use in a research and development setting.

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